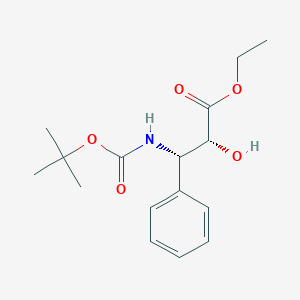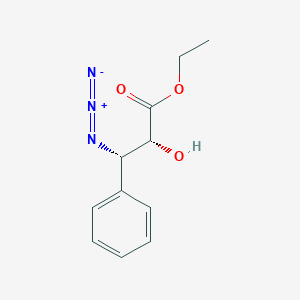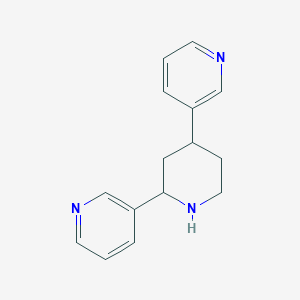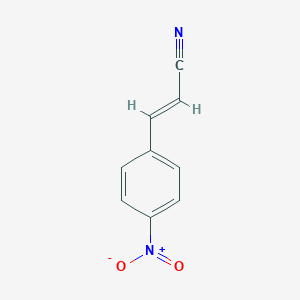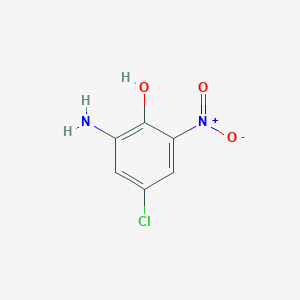
Ethyl-4-isocyanatobutyrat
Übersicht
Beschreibung
Ethyl 4-isocyanatobutyrate is an organic compound with the molecular formula C7H11NO3. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of the isocyanate group, which makes it a valuable building block in the formation of various chemical products, including polyurethane materials .
Wissenschaftliche Forschungsanwendungen
Ethyl 4-isocyanatobutyrate has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Polymer Chemistry: It is a key building block in the formation of polyurethane materials, which are used in a wide range of applications, including foams, coatings, and adhesives.
Pharmaceutical Research: It may be used in the synthesis of pharmaceutical compounds, such as 1-(3-ethoxycarbonylpropylcarbamoyl)-5-fluorouracil.
Wirkmechanismus
C7H11NO3C_7H_{11}NO_3C7H11NO3
. It plays a significant role in organic synthesis and the formation of polyurethane materials .Target of Action
The primary target of Ethyl 4-isocyanatobutyrate is functional groups such as alcohols or amines . It reacts with these groups to form urethane or carbamate linkages .
Mode of Action
The mode of action of Ethyl 4-isocyanatobutyrate involves the reaction of the isocyanate group with other functional groups, such as alcohols or amines . This reaction forms urethane or carbamate linkages , contributing to the development of new materials with tailored properties .
Biochemical Pathways
Ethyl 4-isocyanatobutyrate functions as an intermediate in organic synthesis . It is a chemical building block in the formation of polyurethane materials . The compound’s reactivity and functional versatility make it useful in the synthesis of complex organic molecules for research and development .
Pharmacokinetics
Its physical properties such as boiling point (214 °c) and density (1065 g/mL at 25 °C) have been reported .
Result of Action
The result of Ethyl 4-isocyanatobutyrate’s action is the formation of urethane or carbamate linkages . These linkages play a role in the modification of polymers and the synthesis of specialty chemicals .
Action Environment
The action of Ethyl 4-isocyanatobutyrate is influenced by environmental factors. For instance, it should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . The compound should be stored at a temperature between 2-8°C .
Biochemische Analyse
Biochemical Properties
Ethyl 4-isocyanatobutyrate interacts with various biomolecules in biochemical reactions. Its mode of action involves the reaction of the isocyanate group with other functional groups, such as alcohols or amines, to form urethane or carbamate linkages . This property makes Ethyl 4-isocyanatobutyrate a versatile reagent in the synthesis of complex organic molecules for research and development .
Molecular Mechanism
The molecular mechanism of Ethyl 4-isocyanatobutyrate involves its reaction with other functional groups to form urethane or carbamate linkages . This reactivity makes it a useful tool in the synthesis of complex organic molecules .
Vorbereitungsmethoden
Ethyl 4-isocyanatobutyrate can be synthesized by reacting ethyl 4-aminobutyrate hydrochloride with phosgene. The reaction typically involves the following steps:
Reacting ethyl 4-aminobutyrate hydrochloride with phosgene: This reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a toxic gas.
Purification: The resulting product is purified to obtain ethyl 4-isocyanatobutyrate with a high degree of purity.
Analyse Chemischer Reaktionen
Ethyl 4-isocyanatobutyrate undergoes various chemical reactions due to the presence of the isocyanate group. Some of the common reactions include:
Reaction with alcohols: The isocyanate group reacts with alcohols to form urethane linkages.
Reaction with amines: The isocyanate group reacts with amines to form carbamate linkages.
Polymerization: It can be used as a building block in the formation of polyurethane materials.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-isocyanatobutyrate can be compared with other similar compounds, such as:
Ethyl 4-isothiocyanatobutyrate: This compound has a similar structure but contains an isothiocyanate group instead of an isocyanate group.
Butyl isocyanate: This compound contains a butyl group instead of the ethyl group found in ethyl 4-isocyanatobutyrate.
Ethyl 4-isocyanatobutyrate is unique due to its specific structure and reactivity, making it a valuable compound in various fields of research and industry.
Eigenschaften
IUPAC Name |
ethyl 4-isocyanatobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-2-11-7(10)4-3-5-8-6-9/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDRIEURYWMQNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392534 | |
| Record name | Ethyl 4-isocyanatobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106508-62-7 | |
| Record name | Ethyl 4-isocyanatobutyrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60392534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 4-isocyanatobutyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




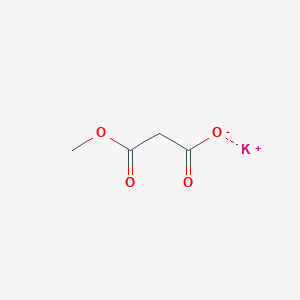
![N-[2-(3,4-dihydroxyphenyl)ethyl]propanamide](/img/structure/B19001.png)
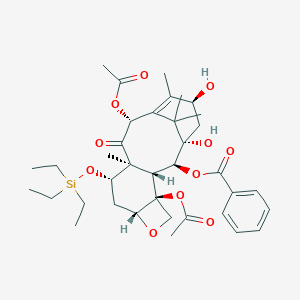
![13-{[(3-N-Boc)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-10-deacetyl-7,10-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Baccatin III](/img/structure/B19007.png)

